molecular formula C22H32F2N8O4S B1450632 Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide); sulfuric acid CAS No. 59083-59-9

Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide); sulfuric acid

Cat. No.: B1450632
CAS No.: 59083-59-9
M. Wt: 542.6 g/mol
InChI Key: YAGVOVRAYKQAPA-UHFFFAOYSA-N
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Description

Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide); sulfuric acid (CAS 59083-59-9) is a high-purity piperazine-based compound supplied for advanced pharmacological and neuroscience research. Piperazine derivatives are recognized for their significant role in medicinal chemistry, particularly as modulators of neuronal signaling pathways . Scientific literature indicates that novel compounds based on a diphenyl methyl-piperazine core pharmacophore show high potential as potent blockers of T-type calcium channels, specifically the Cav3.2 subtype . Given its structural relationship to these bioactive molecules, this compound is a valuable investigational tool for researchers studying the mechanisms of pain signaling. The Cav3.2 calcium channel is a key contributor to signaling in the primary afferent pain pathway and is an important target for the development of analgesics . Research into potent and selective T-type calcium channel blockers remains a critical objective in the field of pain management . This product is intended for research applications such as in vitro assay development, target validation, and structure-activity relationship (SAR) studies. It is provided as the sulfuric acid salt to enhance stability. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-fluorophenyl)piperazine-1-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H15FN4.H2O4S/c2*12-9-3-1-2-4-10(9)15-5-7-16(8-6-15)11(13)14;1-5(2,3)4/h2*1-4H,5-8H2,(H3,13,14);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGVOVRAYKQAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=N)N.C1CN(CCN1C2=CC=CC=C2F)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32F2N8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide); sulfuric acid is a piperazine derivative notable for its potential pharmacological applications. This compound's unique structure, characterized by the incorporation of a fluorinated phenyl group and carboximidamide functionalities, suggests significant interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The chemical formula of this compound is C24H30N4O2H2SO4C_{24}H_{30}N_{4}O_{2}\cdot H_{2}SO_{4}. The addition of sulfuric acid enhances the compound's solubility and stability, which are important for its biological activity. The molecular structure can be represented as follows:

Bis 4 2 fluorophenyl piperazine 1 carboximidamide +H2SO4\text{Bis 4 2 fluorophenyl piperazine 1 carboximidamide }+\text{H}_2\text{SO}_4

Biological Activity and Pharmacological Profiles

Research indicates potential pharmacological effects of this compound. In vitro studies suggest that derivatives with similar structures can exhibit various activities, including:

  • Antidepressant Effects : Compounds structurally related to piperazines have shown promise in alleviating symptoms of depression.
  • Antipsychotic Properties : Some derivatives are being explored as potential treatments for psychotic disorders due to their receptor affinity profiles.

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
This compoundFluorine substitution on phenyl ringEnhanced lipophilicity and metabolic stability
Bis(4-(2-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acidMethoxy group on phenyl ringPotentially different receptor affinity
Bis(4-(3-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acidDifferent methoxy positioningVariations in biological activity

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides insights into its potential applications:

  • Piperazine Derivatives as Antidepressants : A study highlighted the efficacy of certain piperazine derivatives in preclinical models of depression, showing significant improvements in behavioral tests (e.g., forced swim test) .
  • Impact on Neurotransmitter Systems : Investigations into structurally similar compounds revealed their ability to modulate serotonin and dopamine receptors, suggesting a pathway for therapeutic effects in mood disorders .
  • Pharmacokinetic Properties : Research indicates that modifications in the piperazine structure can lead to improved pharmacokinetic profiles, enhancing bioavailability and reducing side effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-1-carboximidamide derivatives vary in substituents, counterions, and biological profiles. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Counterion Molecular Formula Molecular Weight (g/mol) Yield (%) Commercial Availability Key Notes
Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide); sulfuric acid 2-fluorophenyl Sulfate C₁₁H₁₇FN₄O₄S 320.34 N/A Yes (limited stock) Studied for receptor activity
4-(2-fluorophenyl)piperazine-1-carboximidamide hydrochloride 2-fluorophenyl Hydrochloride C₁₁H₁₄ClFN₄ 268.71 57 No High yield; TAAR1 agonist candidate
4-(4-fluorophenyl)piperazine-1-carboximidamide hydrochloride 4-fluorophenyl Hydrochloride C₁₁H₁₄ClFN₄ 268.71 53 No Positional isomer of 2-fluoro derivative
4-(4-chlorophenyl)piperazine-1-carboximidamide sulfate (2:1) 4-chlorophenyl Sulfate C₁₁H₁₄ClN₄O₄S 333.78 N/A Yes (CymitQuimica) Chlorine substituent enhances lipophilicity
Bis(4-(pyrimidin-2-yl)piperazine-1-carboximidamide); sulfuric acid Pyrimidin-2-yl Sulfate C₁₄H₁₈N₈O₄S 402.41 N/A Yes (CymitQuimica) Heteroaromatic substituent; higher molecular weight
4-(3-trifluoromethylphenyl)piperazine-1-carboximidamide hydrochloride 3-trifluoromethylphenyl Hydrochloride C₁₂H₁₄ClF₃N₄ 318.72 31 No Electron-withdrawing group; lower yield

Key Findings :

Substituent Effects: Fluorine Position: The 2-fluorophenyl derivative (main compound) may exhibit distinct steric and electronic properties compared to its 4-fluoro isomer (e.g., altered receptor binding due to ortho-substitution) . Chlorine vs. Fluorine: The 4-chlorophenyl analog (CAS 17238-49-2) has a higher molecular weight (333.78 vs.

Counterion Impact :

  • Sulfate salts (e.g., main compound, 4-chlorophenyl analog) generally exhibit higher aqueous solubility than hydrochlorides, which could enhance pharmacokinetic profiles .

Synthesis and Availability :

  • Hydrochloride derivatives (e.g., compounds 13–15 in ) show variable yields (31–61%), with trifluoromethyl-substituted analogs being synthetically challenging (31% yield) .
  • Sulfate salts are commercially available (e.g., CymitQuimica), indicating their utility in medicinal chemistry .

Fluorinated analogs (e.g., 2- or 4-fluorophenyl) may improve metabolic stability compared to non-halogenated derivatives .

Preparation Methods

Starting Materials and Initial Reactions

  • Fluorinated Aromatic Precursors: The synthesis often begins with compounds such as 4-bromo-2-fluorobenzonitrile or 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b]triazin-2-yl)benzoic acid derivatives. These are subjected to nucleophilic substitution or organometallic addition reactions to introduce the piperazine or related moieties.

  • Nucleophilic Substitution: For example, 1-bis(4-fluorophenyl)methyl piperazine is synthesized via nucleophilic substitution of halogenated analogues, providing a fluorinated benzhydrylpiperazine building block crucial for further functionalization.

Hydrazone Formation and Cyclization

  • The intermediate hydrazones, specifically (2E,2'E)-2,2'-(1-(4-cyano-3-fluorophenyl)ethane-1,2-diylidene)bis(hydrazine-1-carboximidamide), are formed by reacting appropriate fluorinated aromatic compounds with aminoguanidine hydrochloride in acidic media (e.g., propionic acid and HCl).

  • This reaction mixture is heated to about 70 °C and stirred for several hours to convert the E,E-isomer to the E,Z-isomer, which then undergoes cyclization to form the triazine ring system under basic conditions (e.g., NaOH) at elevated temperatures (70-90 °C).

Salt Formation and Purification

  • The final compound is isolated as a sulfuric acid salt by treatment with sulfuric acid or hydrochloric acid followed by crystallization using solvents such as acetone and water mixtures.

  • The crystallization process involves controlled cooling and seeding to obtain high-purity crystalline material, followed by filtration, washing, and drying under vacuum with nitrogen blowing to remove residual solvents.

Detailed Reaction Conditions and Parameters

Step Conditions Notes
Nucleophilic substitution Reaction of 4-bromo-2-fluorobenzonitrile with organometallic reagents at -10 °C to 5 °C Use of Isopropylmagnesium chloride lithium chloride complex in Methyl-THF solvent
Hydrazone formation Heating at ca. 70 °C for 4 hours in propionic acid and 2-propanol with aminoguanidine hydrochloride Acidic medium with HCl; conversion of E,E to E,Z isomer
Cyclization Heating with NaOH solution (15%, 4.5 eq.) at 70-90 °C for 20 hours Distillation to remove solvent and maintain temperature
Crystallization and salt formation Cooling from 55 °C to 0 °C with acetone-water anti-solvent system; seeding with acetone suspension Filtration and washing with acetone/water mixtures; drying under vacuum and nitrogen flow

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Temperature (°C) Time Yield/Notes
Nucleophilic substitution 4-bromo-2-fluorobenzonitrile + organometallic complex -10 to 5 1-2 hours Intermediate for hydrazone formation
Hydrazone formation Aminoguanidine hydrochloride, propionic acid, HCl ~70 4 hours E,E to E,Z isomer conversion
Cyclization NaOH (15%), solvent distillation 70-90 20 hours Formation of triazine ring
Salt formation/crystallization Sulfuric acid, acetone/water anti-solvent 0 to 55 Cooling over several hours High purity salt obtained

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide) sulfuric acid, and how can reaction parameters be optimized for academic-scale production?

  • Methodology :

  • Step 1 : Start with 1,2-diamine derivatives (e.g., 4-(2-fluorophenyl)piperazine) and sulfonamide precursors. Cyclization reactions using DBU as a base and sulfonylating agents (e.g., trichloroacetate salts) are common .

  • Step 2 : Optimize reaction conditions (temperature, solvent, stoichiometry) using Design of Experiments (DoE) to minimize side products. For example, ethanol at 330 K facilitates crystallization .

  • Step 3 : Purify via recrystallization (ethanol/water systems) and confirm purity via HPLC or XRPD .

    • Key Parameters :
ParameterOptimal RangeImpact on Yield
Temperature320–340 KHigher yields at 330 K
SolventEthanol/water (3:1)Improves crystallization
Reaction Time2–4 hoursPrevents over-oxidation

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and detecting impurities?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : Use 19F^{19}\text{F}-NMR to confirm fluorophenyl group positioning and 1H^{1}\text{H}-NMR for piperazine ring protons .

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (333.4 g/mol) and detect sulfonic acid adducts .

  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) to resolve stereoisomers (e.g., epimers) and quantify impurities (<0.5%) .

    • Common Impurities :
Impurity TypeSourceDetection Method
Unreacted dihaloalkanesIncomplete cyclizationGC-MS
StereoisomersChiral centersChiral HPLC

Q. What are the key structural features revealed by X-ray crystallography, and how do they influence reactivity?

  • Structural Insights :

  • Dihedral angle of 68.64° between fluorophenyl groups creates steric hindrance, limiting nucleophilic attack at the piperazine nitrogen .
  • Sulfuric acid forms hydrogen bonds with trichloroacetate counterions, stabilizing the crystal lattice .
    • Reactivity Implications :
  • The electron-withdrawing fluorine atoms reduce basicity of the piperazine nitrogen, affecting protonation in acidic conditions .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict reaction pathways and optimize conditions for this compound?

  • Approach :

  • Use quantum chemical calculations (e.g., DFT) to model transition states for cyclization and sulfonation steps .
  • Apply machine learning (ML) to historical reaction data (e.g., solvent polarity, temperature) to predict optimal yields .
    • Case Study : ICReDD’s reaction path search methods reduced optimization time by 60% for similar piperazine derivatives .

Q. What strategies are effective in resolving contradictory biological activity data across studies (e.g., receptor binding vs. enzyme inhibition)?

  • Methodological Framework :

  • Step 1 : Validate assay conditions (pH, ionic strength) using control compounds (e.g., flunarizine for calcium channel blocking) .
  • Step 2 : Conduct dose-response studies to differentiate non-specific binding (e.g., via SPR or ITC) .
  • Step 3 : Use molecular docking to identify binding site conflicts (e.g., fluorophenyl vs. sulfonamide interactions) .

Q. How can researchers design experiments to isolate and study stereoisomers of this compound?

  • Separation Strategies :

  • Chromatography : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve epimers .
  • Crystallization : Diastereomeric salt formation with tartaric acid derivatives .
    • Characterization :
  • Compare 1H^{1}\text{H}-NMR coupling constants (e.g., J = 6–8 Hz for cis vs. trans isomers) .

Q. What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

  • Protocol :

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via UPLC-MS .
  • pH Stability : Use buffer systems (e.g., HEPES for pH 7.4, citrate for pH 3.0) and track sulfonic acid byproduct formation .

Q. How can reaction mechanisms involving sulfuric acid be analyzed to improve yield and selectivity?

  • Mechanistic Probes :

  • Isotopic labeling (18O^{18}\text{O}) to track sulfonation pathways .
  • In situ IR spectroscopy to monitor sulfonic acid intermediate formation .

Data Contradiction Analysis Framework

Contradiction TypeResolution StrategyExample
Biological activity discrepanciesValidate assay conditions with orthogonal methods (e.g., SPR + cellular assays) Conflicting IC50_{50} values in enzyme vs. cell-based assays
Synthetic yield variabilityStatistical DoE to identify critical factors (e.g., trace water content) Yields fluctuating between 45–75%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide); sulfuric acid
Reactant of Route 2
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Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide); sulfuric acid

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